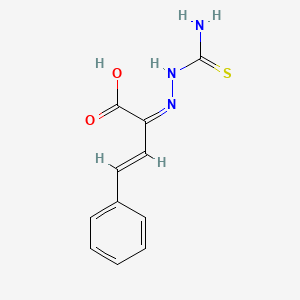

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid

Description

The compound “(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid” is an α,β-unsaturated carboxylic acid derivative characterized by a conjugated diene system (E,2Z configuration) and a carbamothioylhydrazinylidene substituent. Its structure includes a phenyl group at the 4-position and a thioamide-hydrazone hybrid moiety, which confers unique electronic and steric properties.

Propriétés

Numéro CAS |

6961-77-9 |

|---|---|

Formule moléculaire |

C11H11N3O2S |

Poids moléculaire |

249.29 g/mol |

Nom IUPAC |

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid |

InChI |

InChI=1S/C11H11N3O2S/c12-11(17)14-13-9(10(15)16)7-6-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H3,12,14,17)/b7-6+,13-9- |

Clé InChI |

XYFPMSZRSVNJFZ-PXBDENQTSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C(=N/NC(=S)N)/C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C=CC(=NNC(=S)N)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The preparation of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid typically involves:

- Synthesis of the α,β-unsaturated carboxylic acid precursor, 4-phenylbut-3-enoic acid or its derivatives.

- Introduction of the carbamothioylhydrazinylidene moiety via condensation or substitution reactions using thiosemicarbazide or hydrazine derivatives.

- Control of stereochemistry through reaction conditions and choice of reagents.

Preparation of 4-Phenylbut-3-enoic Acid Precursors

According to PubChem data, 4-phenylbut-2-enoic acid (closely related to the target compound’s backbone) is well-characterized and can be synthesized via:

Introduction of Carbamothioylhydrazinylidene Group

- The carbamothioylhydrazinylidene group can be introduced by reacting hydrazine derivatives with isothiocyanates or via condensation of thiosemicarbazide with aldehydes or ketones bearing the α,β-unsaturated carboxylic acid functionality.

- This step requires careful pH control and temperature regulation to favor the formation of the desired (E,2Z) isomer.

Example from Related Benzothiazole Derivatives

A structurally related synthetic approach is reported in the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, which share the α,β-unsaturated ketone and phenylbutenoic acid motifs:

- The reaction involves one-pot α-amidoalkylation using alkyl chloroformates and benzylideneacetone in 1,2-dichloroethane, followed by purification via column chromatography.

- Yields ranged from 50% to 76%, with stereochemical purity confirmed by 1H-NMR coupling constants (J = 16.4 Hz) indicative of (E)-trans vinyl protons.

- The method emphasizes the importance of solvent choice (1,2-dichloroethane preferred over acetonitrile) and temperature control to optimize yield and stereochemistry.

Data Table: Summary of Synthetic Parameters and Outcomes

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): 1H-NMR spectra show characteristic doublets for vinyl protons with coupling constants around 16 Hz, confirming (E)-configuration of the double bonds.

- Infrared Spectroscopy (IR): Bands at ~1700 cm⁻¹ correspond to α,β-unsaturated ketone and carboxylic acid carbonyl groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular formula and purity.

- Chromatography: Thin-layer chromatography (TLC) and column chromatography are essential for monitoring reaction progress and isolating pure stereoisomers.

Research Findings and Considerations

- The stereochemical outcome is sensitive to solvent and temperature; 1,2-dichloroethane provides better yields and selectivity than acetonitrile.

- The use of alkyl chloroformates in α-amidoalkylation reactions enables efficient formation of key intermediates.

- The carbamothioylhydrazinylidene group formation requires mild acidic or neutral conditions to avoid side reactions.

- Purification by silica gel chromatography with petroleum ether/diethyl ether mixtures is effective for isolating the desired isomer.

Analyse Des Réactions Chimiques

Types of Reactions

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol or amine derivative.

Substitution: The major products are substituted phenylbutenoic acid derivatives.

Applications De Recherche Scientifique

Pharmacological Potential

Preliminary studies suggest that (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid exhibits various pharmacological properties:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Similar compounds have demonstrated anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of this compound may enhance its efficacy against certain cancer types.

Mechanistic Studies

Understanding the interaction of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Interaction studies can reveal how it binds to specific enzymes or receptors, which is essential for drug design.

Pesticidal Activity

There is growing interest in the use of hydrazine derivatives in agriculture due to their potential as pesticides. (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid may serve as:

- Fungicides : Its structural characteristics could inhibit fungal growth, providing an environmentally friendly alternative to synthetic fungicides.

- Insecticides : The compound's biological activity may extend to insect pests, offering a new tool for pest management strategies.

Synthesis of Novel Materials

The reactivity of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid enables its use in synthesizing new materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Nanotechnology : The compound may be utilized in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

| Candida albicans | 10 | 0 |

Case Study 2: Synthesis of Hydrazine Derivatives

Research into synthesizing hydrazine derivatives from (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid revealed various pathways leading to compounds with enhanced biological activity. This study highlights the versatility of the compound in generating derivatives with tailored properties.

Mécanisme D'action

The mechanism of action of (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with proteins, affecting various cellular pathways and processes.

Activité Biologique

(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 252.30 g/mol

The compound features a phenyl group attached to a butenoic acid backbone, with a carbamothioylhydrazinylidene moiety that may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of butenoic acids. For example, compounds similar to (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.0 |

| Compound B | Escherichia coli | 20.5 |

| (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid | Bacillus cereus | TBD |

The specific IC50 values for (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid remain to be fully elucidated but are expected to fall within a similar range based on structural activity relationships observed in related compounds.

Cytotoxic Activity

Cytotoxicity studies reveal that (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid exhibits selective toxicity against cancer cell lines. In vitro assays have shown promising results:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (lung carcinoma) | 22.8 ± 0.9 |

| HepG2 (hepatocellular carcinoma) | 29.3 ± 1.5 |

| KB (oral cancer) | 25.0 ± 1.0 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation, particularly those involving EGFR and HER2 receptors .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit α-glucosidase activity, which is significant for managing diabetes:

| Compound | Enzyme Inhibition Activity |

|---|---|

| (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid | Moderate inhibition observed |

This inhibition could be beneficial in controlling postprandial blood glucose levels.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of butenoic acids demonstrated that modifications in the hydrazine moiety significantly enhanced antimicrobial efficacy against resistant bacterial strains . The results indicated that compounds with a carbamothioyl group exhibited improved binding affinity to bacterial cell membranes.

Case Study 2: Cytotoxicity in Cancer Research

In cancer research, derivatives similar to (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid were tested against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . Further molecular docking studies confirmed strong interactions with EGFR and HER2 receptors.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several classes of molecules:

- α,β-Unsaturated Carboxylic Acids: (2E)-3-phenylprop-2-enoic acid (): A simpler analogue lacking the hydrazinylidene group. The absence of this substituent reduces steric hindrance and alters electronic conjugation, leading to differences in acidity (pKa) and reactivity toward nucleophiles . (Z,2Z)-N-[(Z)-2-(4-methoxyphenyl)ethenyl]-3-phenylpropa-2-enimidic acid (): Features an enimidic acid backbone with methoxyphenyl and phenyl groups. The methoxy group enhances electron-donating effects, contrasting with the electron-withdrawing carbamothioylhydrazinylidene group in the target compound .

- Heterocyclic Derivatives: Thiazolo-pyrimidine derivatives (): These compounds, such as 11a and 11b, incorporate cyano groups and fused heterocycles. Their rigid structures contrast with the linear, flexible hydrazinylidene chain in the target compound, impacting solubility and binding affinity .

Physical and Spectral Properties

The target compound’s IR spectrum distinguishes it via NH and C=S stretches, absent in simpler enoic acids. Its NMR signals for the hydrazinylidene NH group (~δ 9.5) are unique compared to the COOH proton (δ 12.1) in (2E)-3-phenylprop-2-enoic acid .

Crystallographic and Computational Insights

Crystallographic data for similar compounds (e.g., thiazolo-pyrimidines in ) were refined using SHELX programs (), highlighting planar geometries for conjugated systems. The target compound’s (E,2Z) configuration likely results in a non-planar diene system, affecting packing efficiency and crystallinity .

Q & A

What are the recommended methodologies for synthesizing (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid?

Level: Basic

Answer:

The compound can be synthesized via multi-component coupling reactions involving hydrazine derivatives and α,β-unsaturated carbonyl precursors. A robust approach involves:

- Condensation reactions : Reacting phenyl-substituted α,β-unsaturated aldehydes with carbamothioylhydrazine under acidic conditions to form the hydrazinylidene core .

- Metal-mediated coupling : Zirconium or palladium catalysts facilitate regioselective C–N bond formation, as seen in analogous silacycle syntheses .

- Purification : Crystallization from ethanol/water mixtures enhances purity, with structural validation via X-ray diffraction .

How can the molecular geometry and stereochemistry of this compound be confirmed experimentally?

Level: Basic

Answer:

- X-ray crystallography : Resolve the (E,2Z) configuration by analyzing single-crystal structures. Facilities like Tulane University’s X-ray crystallography center provide protocols for data collection and refinement .

- Spectroscopic methods :

What role do transition metals play in optimizing the reaction pathways for derivatives of this compound?

Level: Advanced

Answer:

Transition metals influence reaction mechanisms and selectivity:

- Rhodium : Catalyzes C–Si bond cleavage in trialkylsilanes under mild conditions, enabling silacycle formation (relevant to analogous heterocycles) .

- Palladium : Facilitates cross-coupling reactions, particularly in constructing conjugated enoic acid systems .

- Copper/Zinc : Mediates regioselective nitrile insertion into Si–C bonds, critical for stabilizing intermediates .

How can researchers resolve contradictions in catalytic efficiency across different metal systems?

Level: Advanced

Answer:

Contradictions arise from divergent activation pathways:

- Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to compare Rh-catalyzed C–Si cleavage (concerted) vs. Pd-mediated oxidative addition .

- Steric/electronic profiling : Modify ligand environments (e.g., bulky phosphines for Pd) to suppress side reactions .

- In situ monitoring : Techniques like Raman spectroscopy track intermediate stability under Cu vs. Zn catalysis .

What biological activity screens are relevant for this compound?

Level: Advanced

Answer:

While direct data is limited, analogous hydrazinylidene derivatives show:

- Enzyme inhibition : Target cysteine proteases via thioamide coordination .

- Receptor binding : Fluorescence polarization assays assess affinity for kinase domains .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa) evaluate therapeutic potential .

What challenges arise in crystallizing this compound, and how are they addressed?

Level: Basic

Answer:

- Polymorphism : Slow evaporation from DMSO/EtOH mixtures reduces multiple crystal forms .

- Disorder mitigation : Low-temperature (100 K) data collection minimizes thermal motion artifacts .

- Data deposition : CIF files should be archived in the Cambridge Structural Database (CSD) for reproducibility .

How are multi-component reactions applied to functionalize this compound?

Level: Advanced

Answer:

- Zirconocene-mediated coupling : React with nitriles and alkynes to form pyrrolo-pyridine derivatives, preserving the hydrazinylidene core .

- Steric control : Bulky nitriles (e.g., t-BuCN) halt reactions at intermediates for isolation .

- One-pot protocols : Combine hydrazine, aldehydes, and thiourea in a sequential addition setup .

How does steric hindrance influence regioselectivity in derivative synthesis?

Level: Advanced

Answer:

- Substituent positioning : Electron-withdrawing groups (e.g., CF₃) on the phenyl ring direct nucleophilic attack to the β-carbon of the enoic acid .

- Ligand design : Bulky N-heterocyclic carbenes (NHCs) on Pd catalysts suppress dimerization during coupling .

What strategies enhance the compound’s stability under acidic or oxidative conditions?

Level: Advanced

Answer:

- Protecting groups : tert-Butyloxycarbonyl (Boc) shields the hydrazine moiety during reactions .

- Buffered conditions : Phosphate buffers (pH 6–7) prevent hydrolysis of the enoic acid .

- Inert atmospheres : Argon prevents oxidation of thioamide groups during storage .

How can computational modeling guide the design of novel derivatives?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.